

# OL-135 solubility and stability issues

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## Compound of Interest

Compound Name: OL-135

Cat. No.: B1677196

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## Technical Support Center: OL-135

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAAH inhibitor, **OL-135**.

## Frequently Asked Questions (FAQs)

Q1: What is **OL-135** and what is its mechanism of action?

A1: **OL-135** is a potent, selective, and reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, **OL-135** increases the levels of AEA in the brain and peripheral tissues, thereby enhancing endocannabinoid signaling.[2][5][6] This enhanced signaling is being investigated for its therapeutic potential in various conditions, including pain and anxiety.

Q2: What are the recommended storage conditions for **OL-135**?

A2: For long-term storage, solid **OL-135** should be stored at -20°C. Based on stability data for similar FAAH inhibitors, **OL-135** in solid form is expected to be stable for several years under these conditions.[7] Stock solutions in organic solvents like DMSO should also be stored at -20°C and are typically stable for several months. It is not recommended to store aqueous solutions for more than one day due to the potential for hydrolysis and precipitation.[7]

Q3: Is **OL-135** cell-permeable and can it cross the blood-brain barrier?

A3: Yes, **OL-135** is a CNS-penetrant compound, meaning it can cross the blood-brain barrier to inhibit FAAH in the central nervous system.<sup>[1][6]</sup> Its ability to be used in in vivo models and elicit central effects confirms its cell permeability.

## Troubleshooting Guides

### Solubility Issues

Problem: I am having difficulty dissolving **OL-135**.

Solution: **OL-135** is a hydrophobic molecule and is sparingly soluble in aqueous solutions. For preparing stock solutions, organic solvents are necessary.

- Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are recommended for preparing concentrated stock solutions. While specific solubility data for **OL-135** is not readily available, a similar FAAH inhibitor, URB597, has a solubility of approximately 10 mg/mL in DMSO and 1 mg/mL in ethanol.<sup>[7]</sup>
- Protocol for Stock Solution Preparation:
  - Weigh the desired amount of solid **OL-135** in a sterile tube.
  - Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).
  - Vortex or sonicate briefly to ensure complete dissolution.
  - Store the stock solution at -20°C.

Problem: My **OL-135** precipitates when I add it to my aqueous experimental media (e.g., cell culture medium, assay buffer).

Solution: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous buffer.

- Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or assay.

Determine the maximum DMSO concentration your experimental system can tolerate without affecting the results.[\[8\]](#)

- **Dilution Strategy:** To minimize precipitation, use a serial dilution approach. It is often better to use a more dilute stock solution to avoid a large volume change when adding it to the aqueous medium.[\[8\]](#) Avoid diluting the DMSO stock directly into a buffer with high salt concentrations, as this can decrease solubility.[\[9\]](#) If possible, perform the final dilution into your assay buffer just before use.
- **Use of Surfactants:** For in vitro assays (not cell-based), the addition of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of hydrophobic compounds.[\[10\]](#)

## Quantitative Solubility Data

While specific quantitative solubility data for **OL-135** is limited in the public domain, the following table provides solubility information for a structurally similar FAAH inhibitor, URB597, which can be used as a guideline.

Solvent	Approximate Solubility of URB597
DMSO	~10 mg/mL <a href="#">[7]</a>
Ethanol	~1 mg/mL <a href="#">[7]</a>
1:2 DMSO:PBS (pH 7.2)	~500 µg/mL <a href="#">[7]</a>

## Stability Issues

**Problem:** I am concerned about the stability of **OL-135** in my experimental conditions.

**Solution:** The stability of **OL-135** can be influenced by pH, temperature, and light.

- **pH:** As a general precaution for alpha-ketooxazole compounds, avoid strongly acidic or alkaline conditions, which could potentially lead to hydrolysis. Most experiments should be conducted at a physiological pH (around 7.2-7.4).

- Temperature: For short-term use, **OL-135** solutions can be kept on ice. For long-term storage, stock solutions should be kept at -20°C. Avoid repeated freeze-thaw cycles.[\[11\]](#)
- Light: Protect stock solutions from direct light by storing them in amber vials or wrapping tubes in foil.

## Experimental Protocols

### Preparation of OL-135 for In Vitro Assays

- Prepare a 10 mM Stock Solution in DMSO:
  - The molecular weight of **OL-135** is 334.41 g/mol .
  - To prepare 1 mL of a 10 mM stock solution, dissolve 3.34 mg of **OL-135** in 1 mL of high-purity DMSO.
  - Vortex until fully dissolved.
  - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
- Prepare Working Solutions:
  - Thaw an aliquot of the 10 mM stock solution.
  - Perform serial dilutions in your assay buffer to reach the desired final concentration.
  - Ensure the final DMSO concentration is compatible with your assay. For example, a 1:1000 dilution of a 10 mM stock to achieve a 10 µM final concentration will result in a 0.1% DMSO concentration.

### Preparation of OL-135 for In Vivo Administration

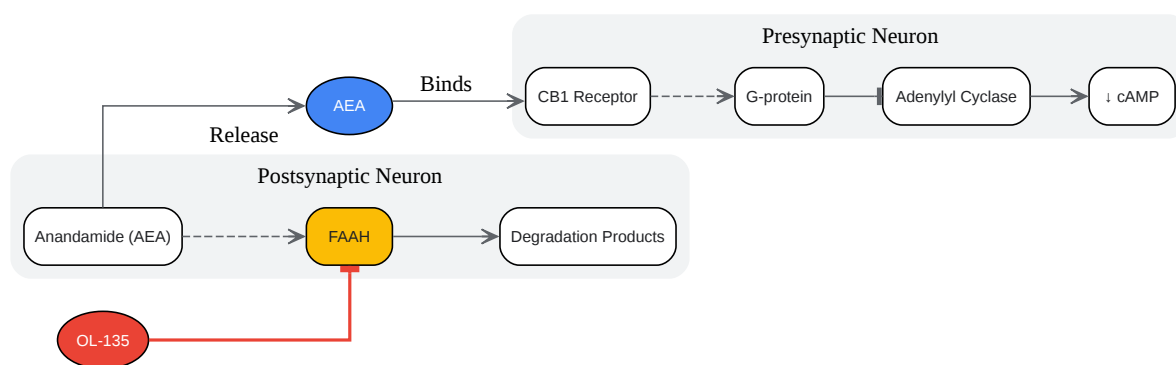
For intraperitoneal (i.p.) injection in rodents, a common vehicle is a mixture of ethanol, a surfactant like Cremophor EL, and saline.

- Vehicle Preparation (Example: 1:1:18 Ethanol:Cremophor EL:Saline):
  - In a sterile tube, mix 1 part ethanol (e.g., 100 µL).

- Add 1 part Cremophor EL (e.g., 100  $\mu$ L) and mix thoroughly with the ethanol.
- Add 18 parts sterile saline (e.g., 1.8 mL) and mix until a clear emulsion is formed.
- Dissolving **OL-135**:
  - First, dissolve the required amount of **OL-135** in the ethanol component.
  - Then, add the Cremophor EL and mix.
  - Finally, add the saline and vortex to form the final formulation.
  - This formulation should be prepared fresh before each experiment.

## Visualizations

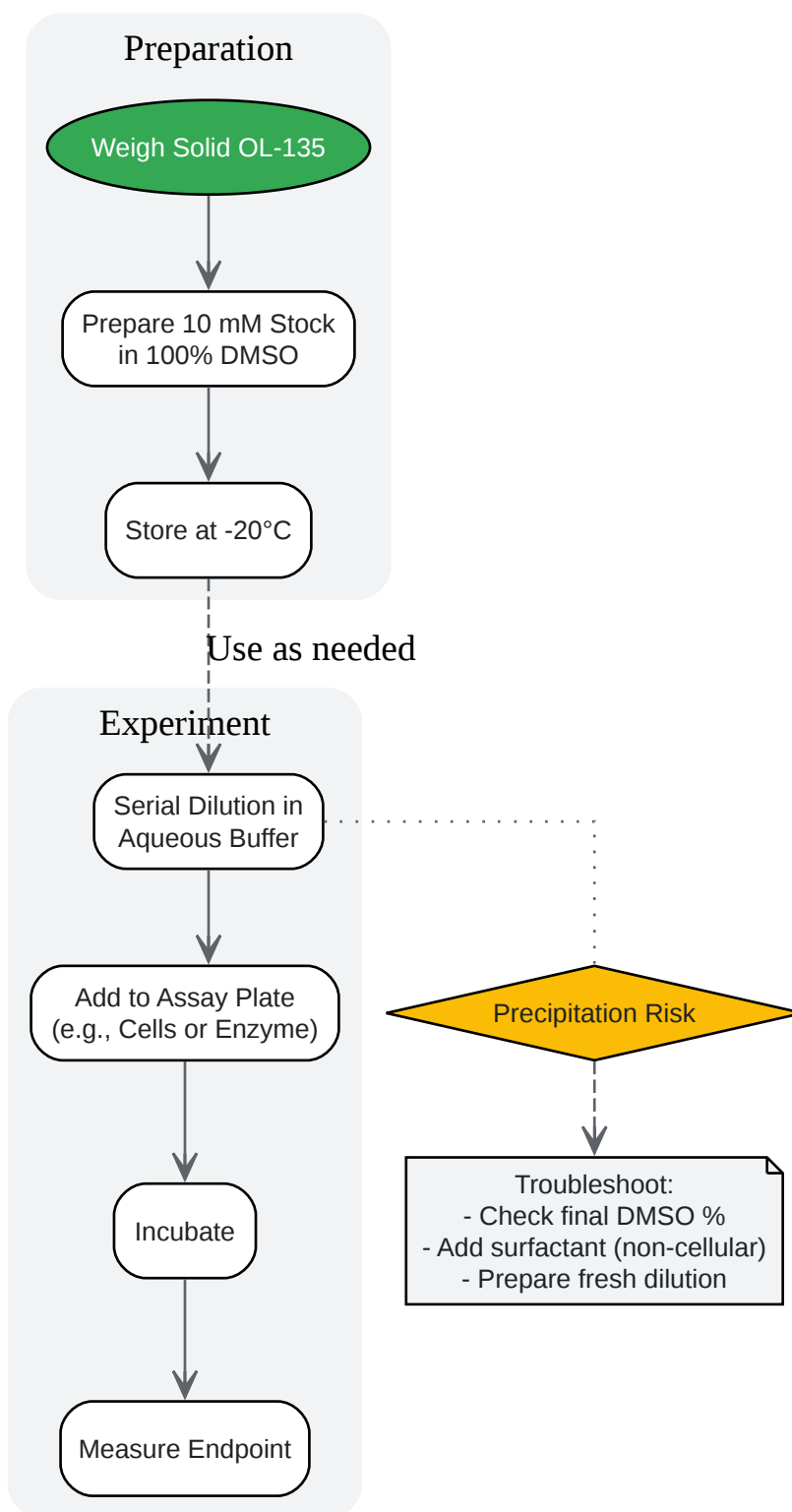
### Signaling Pathway of FAAH Inhibition

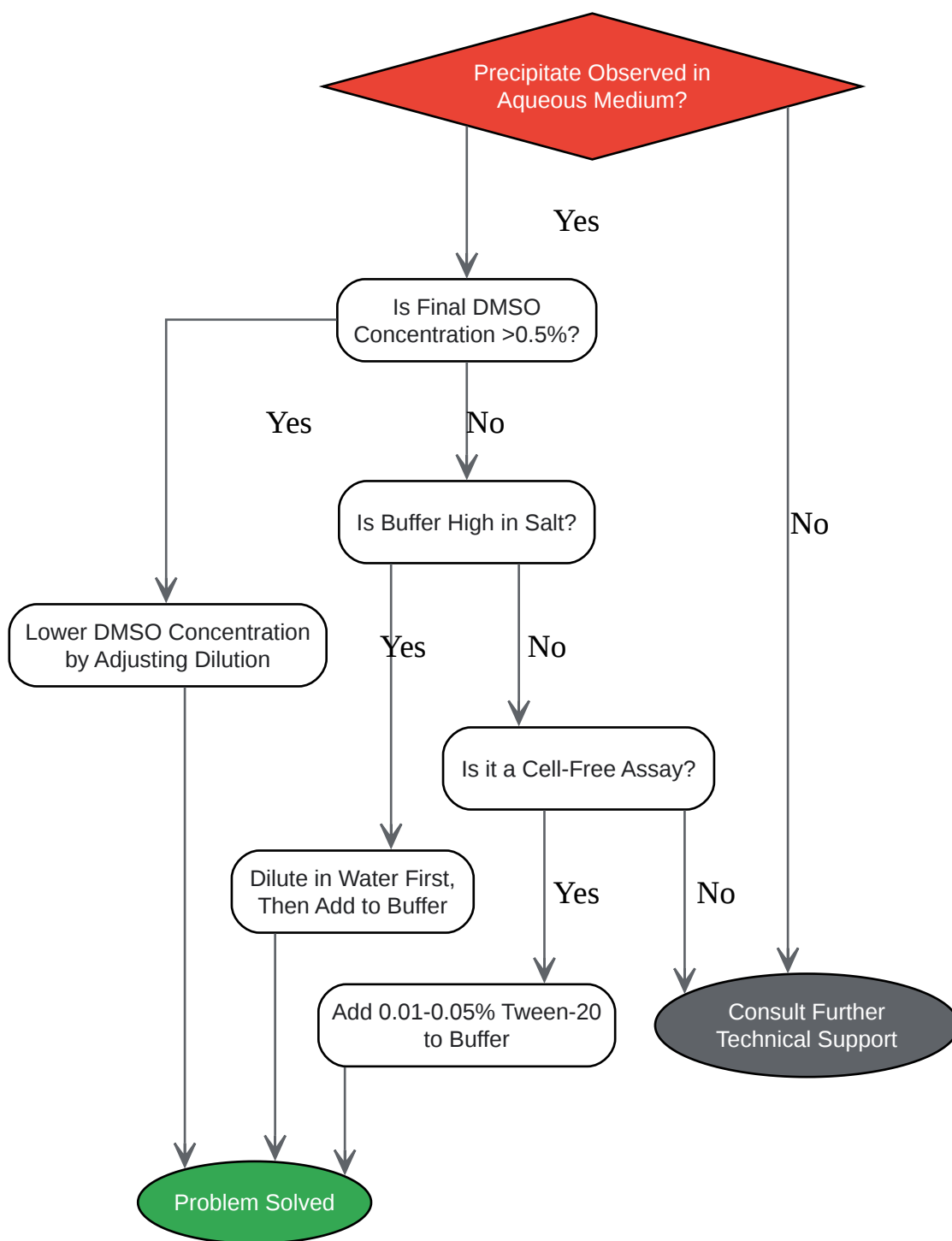


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Caption: Mechanism of **OL-135** action on the endocannabinoid system.

## Experimental Workflow for In Vitro Assays





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